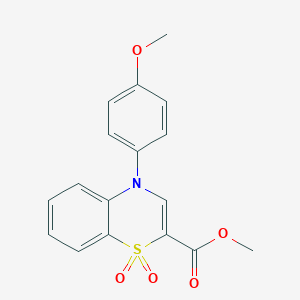![molecular formula C24H21N3O2 B2928426 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol CAS No. 850901-01-8](/img/structure/B2928426.png)
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol, also known as AMPP, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. AMPP is a synthetic compound that is primarily used in the study of various biological processes, including the regulation of protein kinases and the modulation of signaling pathways. In
Scientific Research Applications
Antiviral Activity
Compounds derived from pyrimidine structures, such as 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol, have been explored for their antiviral properties. Research by Hocková et al. (2003) on derivatives of 2,4-diaminopyrimidine showcased their ability to inhibit retrovirus replication, indicating the potential utility of related compounds in antiviral therapy (Hocková et al., 2003).
Synthesis and Characterization
The synthesis and characterization of related pyrimidine compounds provide insights into their potential applications in developing pharmacologically active agents. For instance, Bai Linsha (2015) detailed the synthesis processes of a structurally related compound, highlighting its stable crystal structure and blue fluorescence, which could be relevant for developing novel imaging agents or materials with specific optical properties (Bai Linsha, 2015).
Catalytic Activity
The structural framework of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol suggests its potential utility in catalysis. Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes for their catalytic efficiency in alcohol oxidation, a study relevant to compounds with similar structural motifs for exploring their role as catalysts in various chemical transformations (Hazra et al., 2015).
Antitumor Activity
Research by Lee et al. (2011) on 2-(2-aminopyrimidin-4-yl)phenol derivatives, which share a similar structural core with the compound , demonstrated potential antitumor properties through inhibition of CDK1 and CDK2. This indicates the compound's possible application in cancer therapy through its involvement in the synthesis of potent antitumor agents (Lee et al., 2011).
Antioxidant Properties
The compound's structure is conducive to antioxidant activity, which is crucial in combating oxidative stress related to various diseases. Wright et al. (1997) provided a theoretical calculation on the substituent effects on the O−H bond strength of phenolic antioxidants, offering insights into the antioxidant potential of related compounds (Wright et al., 1997).
properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-5-6-10-18(16)15-29-19-11-12-20(22(28)13-19)23-21(14-26-24(25)27-23)17-8-3-2-4-9-17/h2-14,28H,15H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJPJECBPDVCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


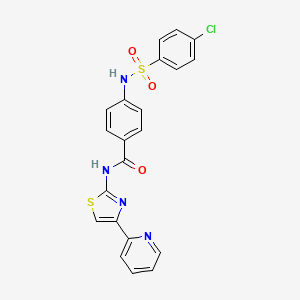
![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)
![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)
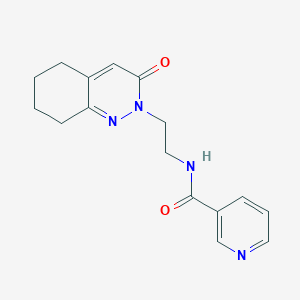
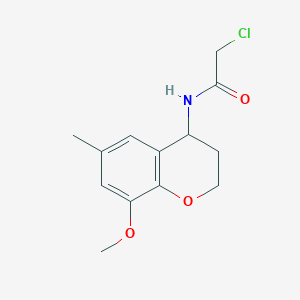
![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)
![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)
![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)
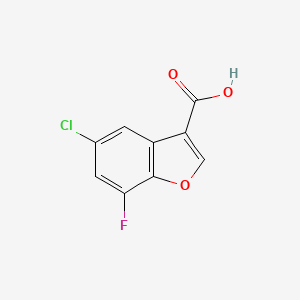
![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)
